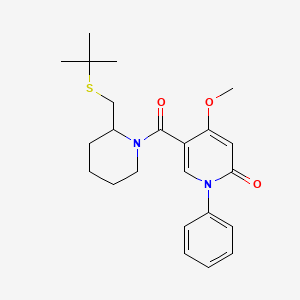
5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
BenchChem offers high-quality 5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Synthesis
In photochemical synthesis, research has shown the potential of related compounds in the formation of polypyridine ruthenium(II) complexes. These complexes, characterized by their robust photochemical properties, can undergo ligand exchange upon irradiation, demonstrating the compound's utility in synthesizing photoactive materials (Bonnet et al., 2003).
C-Met/ALK Inhibitors
Aminopyridyl/pyrazinyl-substituted derivatives related to this compound have shown promise as c-Met/ALK dual inhibitors. Such compounds have been identified for their potential in pharmacological and antitumor assays, suggesting their role in developing treatments for cancers expressing these kinases (Li et al., 2013).
Frustrated Lewis Pairs
Research into intramolecular pyridine-based frustrated Lewis pairs highlights the synthesis and characterization of related compounds. These studies explore the compounds' reactivity towards hydrogen and other small molecules, contributing to the understanding of new catalytic processes and hydrogen storage materials (Körte et al., 2015).
Antitumor, Antioxidant, and Antimicrobial Activities
Derivatives of piperidine, similar in structure to the compound , have been synthesized and evaluated for their antitumor, antioxidant, and antimicrobial activities. These studies have led to the identification of compounds with significant bioactivities, underscoring the potential for developing new therapeutic agents (Paulrasu et al., 2014).
Renin Inhibitors
In the realm of cardiovascular research, related compounds have been explored as potent and orally bioavailable renin inhibitors. These findings are pivotal for the development of new treatments for hypertension and related cardiovascular diseases, demonstrating the compound's relevance in medicinal chemistry (Tokuhara et al., 2018).
Insecticides
Pyridine derivatives, including structures similar to the compound of interest, have been synthesized and tested for their toxicity against agricultural pests. These studies indicate the potential of such compounds in developing new, more effective insecticides, contributing to the field of agricultural chemistry (Bakhite et al., 2014).
properties
IUPAC Name |
5-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]-4-methoxy-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-23(2,3)29-16-18-12-8-9-13-24(18)22(27)19-15-25(17-10-6-5-7-11-17)21(26)14-20(19)28-4/h5-7,10-11,14-15,18H,8-9,12-13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXFUOXJGQLIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-((tert-butylthio)methyl)piperidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


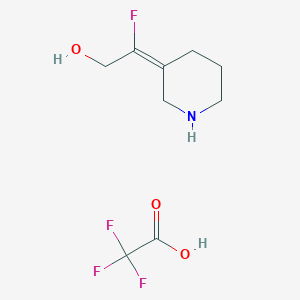

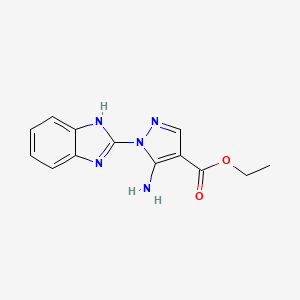
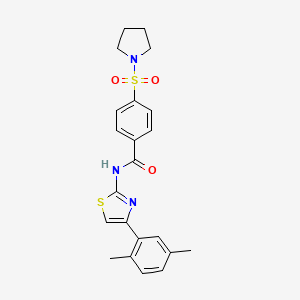

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2573749.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2573750.png)
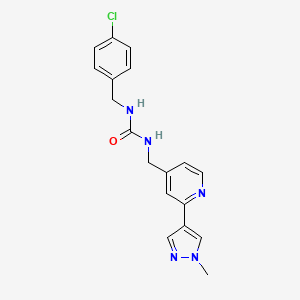
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2573753.png)
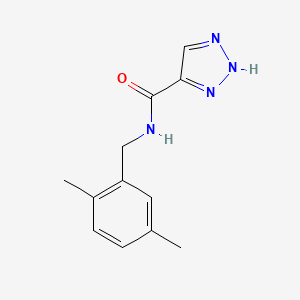


![N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2573759.png)